molecular formula C13H16Cl2O3 B14114582 2,4-D, isopentyl ester CAS No. 67821-07-2

2,4-D, isopentyl ester

Cat. No.: B14114582
CAS No.: 67821-07-2
M. Wt: 291.17 g/mol
InChI Key: POODQSZNUBKSCT-UHFFFAOYSA-N
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Description

2,4-D, isopentyl ester is a chemical compound that belongs to the family of phenoxy herbicides. It is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely used as a systemic herbicide for the control of broadleaf weeds. The ester form, such as isopentyl ester, is often preferred due to its enhanced efficacy and lower volatility compared to the acid form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-D, isopentyl ester typically involves the esterification of 2,4-dichlorophenoxyacetic acid with isopentyl alcohol. This reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction can be represented as follows:

2,4-Dichlorophenoxyacetic acid+Isopentyl alcoholH2SO42,4-D, isopentyl ester+Water\text{2,4-Dichlorophenoxyacetic acid} + \text{Isopentyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,4-Dichlorophenoxyacetic acid+Isopentyl alcoholH2​SO4​​2,4-D, isopentyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation and other separation techniques to obtain the desired ester in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-D, isopentyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2,4-dichlorophenoxyacetic acid and isopentyl alcohol in the presence of water and an acid or base catalyst.

    Oxidation: The ester can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Scientific Research Applications

2,4-D, isopentyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-D, isopentyl ester involves its absorption by plants, where it mimics the natural plant hormone auxin. This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin receptors and signaling pathways that regulate plant growth and development .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-D, butoxyethyl ester
  • 2,4-D, ethylhexyl ester
  • 2,4-D, isooctyl ester

Comparison

2,4-D, isopentyl ester is unique due to its specific ester group, which influences its volatility, solubility, and efficacy. Compared to other esters like butoxyethyl and ethylhexyl esters, isopentyl ester offers a balance between efficacy and environmental stability, making it a preferred choice in certain agricultural applications .

Properties

CAS No.

67821-07-2

Molecular Formula

C13H16Cl2O3

Molecular Weight

291.17 g/mol

IUPAC Name

3-methylbutyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C13H16Cl2O3/c1-9(2)5-6-17-13(16)8-18-12-4-3-10(14)7-11(12)15/h3-4,7,9H,5-6,8H2,1-2H3

InChI Key

POODQSZNUBKSCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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